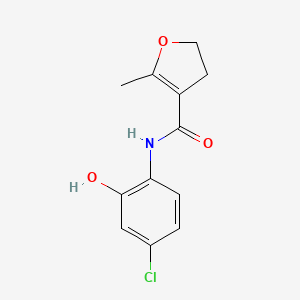

4,5-Dihydro-N-(4-Chloro-2-hydroxyphenyl)-2-methyl-3-furancarboxamide

Description

Properties

IUPAC Name |

N-(4-chloro-2-hydroxyphenyl)-5-methyl-2,3-dihydrofuran-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c1-7-9(4-5-17-7)12(16)14-10-3-2-8(13)6-11(10)15/h2-3,6,15H,4-5H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWDSAALCARDQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCO1)C(=O)NC2=C(C=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704466 | |

| Record name | N-(4-Chloro-2-hydroxyphenyl)-2-methyl-4,5-dihydrofuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092352-93-6 | |

| Record name | N-(4-Chloro-2-hydroxyphenyl)-4,5-dihydro-2-methyl-3-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chloro-2-hydroxyphenyl)-2-methyl-4,5-dihydrofuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-N-(4-Chloro-2-hydroxyphenyl)-2-methyl-3-furancarboxamide typically involves multiple steps, starting with the formation of the furan ring. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The chloro-substituted phenyl group can be introduced through halogenation reactions, while the carboxamide group is often formed through amidation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: The furan ring can be oxidized to produce furan-2-carboxylic acid derivatives.

Reduction: Reduction of the carboxamide group can yield the corresponding amine.

Substitution: Substitution at the chloro-substituted phenyl group can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4,5-Dihydro-N-(4-Chloro-2-hydroxyphenyl)-2-methyl-3-furancarboxamide has been studied for its potential as an anti-inflammatory and analgesic agent. Its structural similarities to known pharmaceuticals suggest it could interact with specific receptors involved in pain and inflammation pathways.

Anticancer Research

Research indicates that compounds with similar furan and amide structures exhibit cytotoxic effects against various cancer cell lines. Preliminary studies on this compound suggest it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Neuropharmacology

The compound's ability to cross the blood-brain barrier is of significant interest for neuropharmacological applications. Investigations are ongoing into its effects on neurotransmitter systems, which may lead to novel treatments for neurological disorders such as depression or anxiety.

Case Study 1: Anti-inflammatory Effects

A study published in PubMed explored the anti-inflammatory properties of related compounds, demonstrating that furan derivatives can significantly reduce inflammatory markers in vitro. This suggests that this compound may possess similar properties, warranting further investigation into its therapeutic potential in inflammatory diseases .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro tests conducted on a series of furancarboxamides showed promising results in inhibiting the proliferation of breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. This study highlights the need for further exploration of this compound in cancer therapy .

Mechanism of Action

The mechanism by which 4,5-Dihydro-N-(4-Chloro-2-hydroxyphenyl)-2-methyl-3-furancarboxamide exerts its effects involves its interaction with specific molecular targets. The chloro-substituted phenyl group and the carboxamide group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with Identical Molecular Formula (C₁₂H₁₂ClNO₃)

Three compounds in share the same molecular formula but differ in connectivity and functional groups:

Key Insight : Despite identical molecular formulas, these compounds exhibit distinct pharmacophores and physicochemical properties. For example, the target compound’s dihydrofuran ring may confer greater conformational flexibility compared to the rigid bicyclic system in the first analogue .

Functional Analogues: Carboxamides with Chloro-Hydroxyphenyl Substituents

Example: CREB Inhibitor (666–15)

- IUPAC Name: 3-(3-Aminopropoxy)-N-[2-[[3-[[(4-Chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamine hydrochloride .

- Comparison: Structural Similarity: Both compounds feature a 4-chloro-2-hydroxyphenyl group linked to a carboxamide. Key Differences: The CREB inhibitor incorporates a larger naphthalene backbone and an aminopropoxy side chain, enhancing its solubility and target affinity (IC₅₀ ~1 μM in neurobasal media) . Biological Implications: The target compound’s smaller dihydrofuran core may limit its binding pocket compatibility compared to the CREB inhibitor’s extended aromatic system.

Heterocyclic Carboxamides: Furopyridine Derivatives

Example: 6-Chloro-2-(4-Fluorophenyl)-N-methyl-5-(3-((1-(Pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)Furo[2,3-b]Pyridine-3-Carboxamide

- Source : Synthesized via HATU-mediated coupling ().

- Comparison: Structural Similarity: Both compounds contain a fused furan ring (dihydrofuran vs. furopyridine) and a carboxamide group. Key Differences: The furopyridine derivative includes a pyrimidinyl cyclopropane substituent and a fluorophenyl group, which may enhance π-π stacking and metabolic stability .

Research Findings and Structural-Activity Relationships (SAR)

Impact of Substituents on Bioactivity

Pharmacokinetic Considerations

- Dihydrofuran vs. Aromatic Cores : The partially saturated furan in the target compound may reduce planarity, altering membrane permeability compared to fully aromatic analogues like the furopyridine derivative .

Biological Activity

4,5-Dihydro-N-(4-Chloro-2-hydroxyphenyl)-2-methyl-3-furancarboxamide, a compound with the molecular formula CHClNO and CAS number 1092352-93-6, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and therapeutic potentials.

| Property | Value |

|---|---|

| Molecular Weight | 253.68 g/mol |

| Molecular Formula | CHClNO |

| Canonical SMILES | CC1=C(CCO1)C(=O)NC2=C(C=C(C=C2)Cl)O |

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. In a series of evaluations against various cancer cell lines, it demonstrated promising results:

- Cell Lines Tested : The compound was screened against multiple cancer cell lines following the National Cancer Institute (NCI) protocols.

- Percent Growth Inhibition (PGI) : The compound exhibited varying degrees of growth inhibition across different lines:

- SNB-19 : PGI = 65.12

- NCI-H460 : PGI = 55.61

- SNB-75 : PGI = 54.68

- MCF7 (Breast Cancer) : PGI = 24.79

- MDA-MB-468 : PGI = 26.01

These results indicate that the compound is particularly effective against central nervous system tumors and certain breast cancer cells, suggesting a potential role in targeted cancer therapies.

The mechanism through which this compound exerts its effects appears to involve interaction with tubulin, a key protein in cancer cell proliferation. Molecular docking studies revealed that the compound binds effectively within the hydrophobic cavity of tubulin, potentially disrupting microtubule formation essential for mitosis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

- Antibacterial Testing : The compound was evaluated against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 8 µg/mL, demonstrating effective antibacterial properties comparable to standard antibiotics like ciprofloxacin.

Case Studies and Research Findings

-

Case Study on Anticancer Efficacy :

A study conducted by researchers aimed at synthesizing derivatives of furancarboxamide reported that modifications in the phenyl ring significantly enhanced anticancer activity. The substitution of the phenyl ring with various functional groups was critical in optimizing the biological activity. -

Antiviral Potential :

Preliminary research suggests that compounds similar to this compound may also inhibit viral replication processes, particularly against human adenoviruses (HAdV). This opens avenues for further exploration into its antiviral capabilities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,5-Dihydro-N-(4-Chloro-2-hydroxyphenyl)-2-methyl-3-furancarboxamide, and what challenges arise in achieving high yields?

- Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving condensation of substituted furan precursors with chlorinated aromatic amines under controlled conditions. Key steps include:

- Step 1 : Activation of the furancarboxylic acid using coupling agents (e.g., DCC or EDC) to form an active ester intermediate.

- Step 2 : Nucleophilic substitution with 4-chloro-2-hydroxyaniline under inert atmosphere to minimize side reactions.

- Challenges include steric hindrance from the methyl group on the furan ring and competing hydrolysis of intermediates. Yield optimization often requires temperature control (0–5°C for coupling steps) and anhydrous solvents (e.g., THF or DMF) .

Q. Which analytical techniques are most effective for characterizing this compound's purity and structural integrity?

- Methodological Answer : A combination of techniques is essential:

- HPLC : For assessing purity (>98% via reverse-phase C18 columns with UV detection at 254 nm).

- NMR (¹H/¹³C) : To confirm substitution patterns (e.g., methyl group at C2 of the furan ring, chloro-hydroxyphenyl moiety).

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- FT-IR : To identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, phenolic O-H at ~3200 cm⁻¹) .

Q. How can researchers address solubility limitations of this compound in aqueous systems?

- Methodological Answer : Solubility in aqueous buffers is typically low (<1 mg/mL). Strategies include:

- Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin-based formulations.

- pH adjustment : The phenolic -OH group (pKa ~8–10) allows for solubility enhancement in alkaline buffers (pH >9).

- Surfactants : Non-ionic surfactants (e.g., Tween-80) improve dispersion in biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during synthesis?

- Methodological Answer : Regioselectivity challenges arise from competing acylation sites on the chlorinated aromatic ring. Optimization strategies:

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to direct acylation to the para position relative to the hydroxyl group.

- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) favor desired regioselectivity over non-polar alternatives.

- Computational modeling : DFT calculations (e.g., Gaussian) predict transition-state energies to guide reaction design .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., variable IC₅₀ values in enzyme assays) may stem from:

- Batch variability : Strict QC protocols (HPLC purity ≥98%, residual solvent analysis) ensure consistency.

- Assay conditions : Standardize buffer composition (e.g., ionic strength, cofactors) and validate with positive controls.

- Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional validation .

Q. What computational methods predict the compound's interaction with biological targets, and how can these be validated experimentally?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinase domains). Focus on hydrogen bonding with the amide group and hydrophobic interactions with the methyl-furan moiety.

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess binding stability.

- Validation : Compare computational predictions with SPR kinetics and X-ray crystallography of co-crystallized complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.